Sodium 17beta-estradiol 17-glucosiduronate
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Overview
Description
Sodium 17beta-estradiol 17-glucosiduronate: is an organic sodium salt that has 17beta-estradiol 17-glucosiduronate as the anion . This compound is a derivative of 17beta-estradiol, a potent estrogen hormone, and is conjugated with glucuronic acid to enhance its solubility and excretion . It is primarily used in scientific research to study estrogenic activity and metabolism.
Scientific Research Applications
Sodium 17beta-estradiol 17-glucosiduronate has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of estrogen derivatives.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of estrogens.
Medicine: It serves as a model compound to study estrogenic activity and its impact on various physiological processes.
Industry: It is utilized in the development of pharmaceuticals and hormone replacement therapies
Mechanism of Action
Target of Action
Sodium 17beta-estradiol 17-glucosiduronate primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues . They play a crucial role in mediating the biological effects of estrogen .
Mode of Action
The compound interacts with its targets, the estrogen receptors ESR1 and ESR2, by inducing their translocation to the plasma membrane . This interaction results in the phosphorylation of MAPK3/1 . Both effects reach a maximum after 10 minutes and can be blocked by specific inhibitors .
Biochemical Pathways
The activation of estrogen receptors by this compound affects several biochemical pathways. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
This compound is a substrate of the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes . The compound’s interaction with MRP2 affects its bioavailability .
Result of Action
The activation of ESR1 and/or ESR2 by this compound is involved in the proliferation of immature Sertoli cells . This suggests that the compound’s action might be a key step mediating cellular events important for spermatogenesis and fertility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17β-estradiol
Future Directions
Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .
Biochemical Analysis
Biochemical Properties
Sodium 17beta-estradiol 17-glucosiduronate is identified as an ATP-dependent, osmotically sensitive transport of the naturally occurring conjugated estrogen . It interacts with the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes .
Cellular Effects
This compound can induce cholestasis . In vitro, treatment with this compound for 20 minutes in rat hepatocytes can induce dysfunction and internalization of the canalicular transporter protein Abcc2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the multidrug resistance protein 2 (MRP2). This interaction leads to the ATP-dependent transport of the compound, which can be completely inhibited by a monoclonal antibody specific for an intracellular conformational epitope of the protein .
Temporal Effects in Laboratory Settings
It is known that this compound can induce an immediate, profound, and reversible inhibition of bile flow after its administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce cholestasis in a dose-dependent manner within the intravenous dosage range of 8.5 to 21 µmol/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of estradiol. It is formed when estradiol combines with glucuronic acid .
Transport and Distribution
This compound is transported across extra- and intra-cellular membranes by the multidrug resistance protein 2 (MRP2) .
Subcellular Localization
It is known that it interacts with the multidrug resistance protein 2 (MRP2), which is expressed in the apical side of the hepatocyte .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17beta-estradiol 17-glucosiduronate typically involves the conjugation of 17beta-estradiol with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucuronosyltransferase enzymes, while chemical synthesis may involve the use of activating agents such as carbodiimides to facilitate the conjugation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 17beta-estradiol 17-glucosiduronate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the estradiol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estrone derivatives, while reduction can regenerate the original estradiol structure .
Comparison with Similar Compounds
17beta-estradiol 17-glucosiduronate: The parent compound without the sodium salt.
Estradiol 17-(beta-D-glucuronide): Another glucuronide conjugate of estradiol.
Uniqueness: Sodium 17beta-estradiol 17-glucosiduronate is unique due to its enhanced solubility and stability compared to its non-sodium counterparts. This makes it particularly useful in research applications where solubility and bioavailability are critical .
Properties
CAS No. |
15087-02-2 |
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Molecular Formula |
C24H31NaO8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+;/m1./s1 |
InChI Key |
UQSHTUQZFYMYFO-FFRCEPQQSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(17β)-3-hydroxyestra-1,3,5(10)-trien-17-yl β-D-glucopyranosiduronic acid, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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